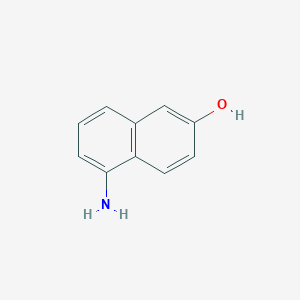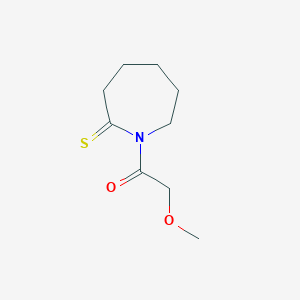
2-Methoxy-1-(2-sulfanylideneazepan-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-1-(2-sulfanylideneazepan-1-yl)ethanone, also known as MS-275, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase inhibitors (HDACi). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Wirkmechanismus
2-Methoxy-1-(2-sulfanylideneazepan-1-yl)ethanone exerts its therapeutic effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. By inhibiting HDAC activity, 2-Methoxy-1-(2-sulfanylideneazepan-1-yl)ethanone promotes the acetylation of histone proteins, leading to a more relaxed chromatin structure and increased gene expression. This results in the activation of tumor suppressor genes, differentiation genes, and immune response genes, while inhibiting the expression of oncogenes and pro-inflammatory genes.
Biochemical and Physiological Effects
2-Methoxy-1-(2-sulfanylideneazepan-1-yl)ethanone has been shown to have a wide range of biochemical and physiological effects, including:
- Inhibition of HDAC activity
- Increased acetylation of histone proteins
- Activation of tumor suppressor genes
- Inhibition of oncogene expression
- Induction of cell cycle arrest, apoptosis, and differentiation
- Sensitization of cancer cells to chemotherapy and radiation therapy
- Improvement of cognitive function and memory
- Reduction of oxidative stress and inflammation in the brain
- Inhibition of pro-inflammatory cytokine and chemokine production
- Improvement of immune cell survival and function
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxy-1-(2-sulfanylideneazepan-1-yl)ethanone has several advantages for lab experiments, including its high potency, specificity, and selectivity for HDAC inhibition. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, 2-Methoxy-1-(2-sulfanylideneazepan-1-yl)ethanone also has some limitations, including its potential toxicity and off-target effects, which may limit its therapeutic applications. It is also important to note that the effects of 2-Methoxy-1-(2-sulfanylideneazepan-1-yl)ethanone may vary depending on the cell type, disease model, and experimental conditions.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Methoxy-1-(2-sulfanylideneazepan-1-yl)ethanone, including:
- Optimization of the synthesis method to improve yield and purity
- Identification of biomarkers for patient selection and response prediction
- Combination therapy with other drugs or immunotherapies
- Development of more potent and selective HDAC inhibitors
- Investigation of the effects of 2-Methoxy-1-(2-sulfanylideneazepan-1-yl)ethanone on epigenetic modifications other than histone acetylation
- Preclinical and clinical trials to evaluate the safety and efficacy of 2-Methoxy-1-(2-sulfanylideneazepan-1-yl)ethanone in various diseases.
Conclusion
2-Methoxy-1-(2-sulfanylideneazepan-1-yl)ethanone is a synthetic compound that belongs to the class of benzamide-based HDAC inhibitors. It has shown promising results in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. 2-Methoxy-1-(2-sulfanylideneazepan-1-yl)ethanone exerts its therapeutic effects by inhibiting HDAC activity, leading to the activation of tumor suppressor genes, differentiation genes, and immune response genes, while inhibiting the expression of oncogenes and pro-inflammatory genes. 2-Methoxy-1-(2-sulfanylideneazepan-1-yl)ethanone has several advantages for lab experiments, including its high potency, specificity, and selectivity for HDAC inhibition, but also has some limitations, including potential toxicity and off-target effects. There are several future directions for the research and development of 2-Methoxy-1-(2-sulfanylideneazepan-1-yl)ethanone, including optimization of the synthesis method, combination therapy, and clinical trials to evaluate its safety and efficacy.
Synthesemethoden
The synthesis of 2-Methoxy-1-(2-sulfanylideneazepan-1-yl)ethanone involves the reaction of 2-mercaptoacetamide with 1-bromo-2-methoxyethane in the presence of a base, followed by the reaction of the resulting intermediate with 2-aminocapronitrile. The final product is obtained after several purification steps, including crystallization and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-1-(2-sulfanylideneazepan-1-yl)ethanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. In cancer, 2-Methoxy-1-(2-sulfanylideneazepan-1-yl)ethanone has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing cell cycle arrest, apoptosis, and differentiation. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy.
In neurodegenerative disorders, 2-Methoxy-1-(2-sulfanylideneazepan-1-yl)ethanone has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Huntington's disease. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
In inflammatory conditions, 2-Methoxy-1-(2-sulfanylideneazepan-1-yl)ethanone has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage. It has also been shown to improve the survival and function of immune cells, making it a potential immunomodulatory therapy.
Eigenschaften
CAS-Nummer |
121003-13-2 |
|---|---|
Produktname |
2-Methoxy-1-(2-sulfanylideneazepan-1-yl)ethanone |
Molekularformel |
C9H15NO2S |
Molekulargewicht |
201.29 g/mol |
IUPAC-Name |
2-methoxy-1-(2-sulfanylideneazepan-1-yl)ethanone |
InChI |
InChI=1S/C9H15NO2S/c1-12-7-8(11)10-6-4-2-3-5-9(10)13/h2-7H2,1H3 |
InChI-Schlüssel |
VAGZNGNKHQMHLU-UHFFFAOYSA-N |
SMILES |
COCC(=O)N1CCCCCC1=S |
Kanonische SMILES |
COCC(=O)N1CCCCCC1=S |
Synonyme |
2H-Azepine-2-thione, hexahydro-1-(methoxyacetyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





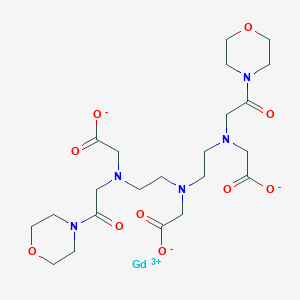
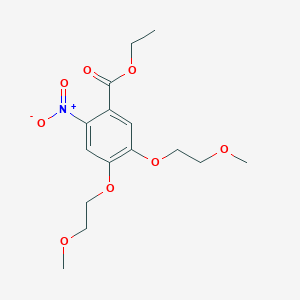


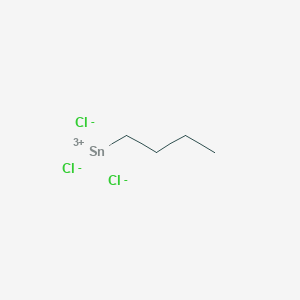
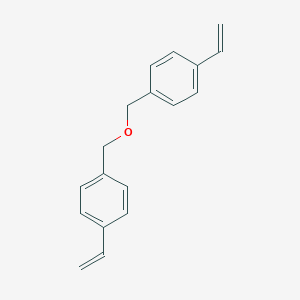
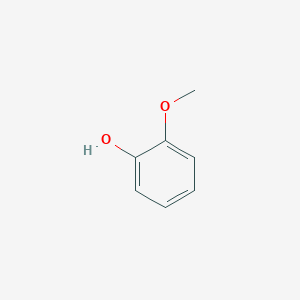
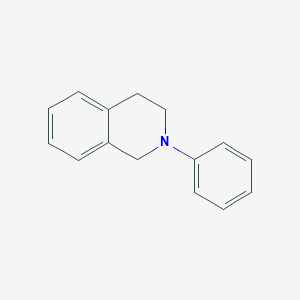
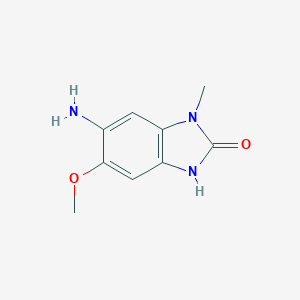
![1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B50109.png)
